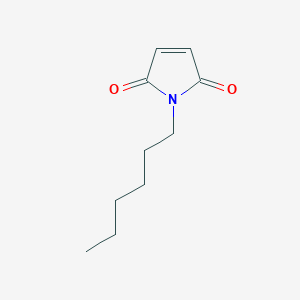

1-Hexylpyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPVUBVZRPURIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-45-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30332760 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17450-29-2 | |

| Record name | 1-hexylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 1-Hexylpyrrole-2,5-dione?

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Hexylpyrrole-2,5-dione (N-Hexylmaleimide)

Introduction

N-substituted maleimides represent a cornerstone class of reagents in chemical biology, materials science, and pharmaceutical development. Their utility is anchored in the unique reactivity of the maleimide ring, a five-membered heterocycle featuring a highly electrophilic carbon-carbon double bond. This inherent reactivity allows for specific and efficient covalent bond formation with a variety of nucleophiles. Among this class, this compound, commonly known as N-Hexylmaleimide, is distinguished by the incorporation of a six-carbon alkyl chain. This hexyl group imparts significant lipophilicity to the molecule, modulating its solubility, membrane permeability, and interaction with hydrophobic domains in biological systems.

This guide provides a comprehensive technical overview of the chemical properties of this compound. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with practical, field-proven insights. We will explore its physicochemical characteristics, synthesis, and core reactivity, with a focus on the mechanistic details that govern its application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of N-Hexylmaleimide for precise molecular engineering.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical reagent dictate its behavior in both storage and application. N-Hexylmaleimide's identity is defined by its specific molecular structure, which in turn governs its physical properties. While extensive experimental data for this specific derivative is not as prevalent as for its shorter-chain analog, N-Ethylmaleimide (NEM), we can infer its properties based on established chemical principles and comparative data.

The defining feature is the N-hexyl substituent, which significantly increases the molecule's nonpolar character compared to smaller analogs like N-Ethylmaleimide. This is expected to decrease its solubility in aqueous media and increase its affinity for organic solvents and hydrophobic environments.

Table 1: Physicochemical Properties of this compound and a Comparative Analog

| Property | This compound | N-Ethylmaleimide (for comparison) |

| IUPAC Name | 1-Hexyl-1H-pyrrole-2,5-dione | 1-Ethyl-1H-pyrrole-2,5-dione[1] |

| Synonyms | N-Hexylmaleimide | NEM[2] |

| CAS Number | 17450-29-2[3] | 128-53-0[1] |

| Molecular Formula | C₁₀H₁₅NO₂[4] | C₆H₇NO₂[1][5] |

| Molecular Weight | 181.23 g/mol [4] | 125.13 g/mol [5][6][7] |

| Appearance | Solid (Expected) | White to off-white crystalline solid[6][7] |

| Melting Point | Data not available | 43-46 °C[1][2][5] |

| Boiling Point | Data not available | 210 °C[1][2][5][8] |

| Solubility | Expected to be soluble in organic solvents like Chloroform, DMF, DMSO; low solubility in water. | Soluble in water and organic solvents.[2] Aqueous solutions are unstable due to hydrolysis.[2] |

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically proceeding through a two-step, one-pot reaction.[9][10][11] This methodology ensures high yields and purity, making reagents like N-Hexylmaleimide readily accessible.

General Synthesis Pathway

The synthesis involves the reaction of maleic anhydride with a primary amine—in this case, hexylamine.

-

Acylation: The primary amine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the corresponding N-hexylmaleamic acid intermediate.

-

Dehydration/Cyclization: The intermediate maleamic acid is then cyclized via dehydration, typically by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[9][12] This step forms the stable five-membered imide ring.

Caption: General workflow for the synthesis of N-Hexylmaleimide.

Experimental Protocol: Synthesis of N-Hexylmaleimide

This protocol is a representative procedure adapted from established methods for synthesizing N-substituted maleimides.[12][13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as acetic acid.

-

Amine Addition: Slowly add hexylamine (1.0 eq) to the solution. An exothermic reaction may occur.

-

Intermediate Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the N-hexylmaleamic acid intermediate.

-

Cyclization: Add sodium acetate (0.3 eq) and acetic anhydride (2.0-3.0 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to precipitate the product and neutralize excess acid.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.[14]

Table 2: Expected Spectroscopic Signatures for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Causality |

| ¹H NMR | Maleimide Protons (-CH=CH-) | δ ≈ 6.7-6.8 ppm (singlet) | The two alkene protons are chemically equivalent due to the molecule's symmetry, resulting in a characteristic singlet. |

| α-Methylene Protons (-N-CH₂-) | δ ≈ 3.4-3.5 ppm (triplet) | These protons are adjacent to the electron-withdrawing imide nitrogen, shifting them downfield. They are coupled to the adjacent methylene group. | |

| Alkyl Chain Protons (-(CH₂)₄-) | δ ≈ 1.2-1.6 ppm (multiplets) | These protons are in a typical aliphatic environment, appearing as overlapping multiplets. | |

| Terminal Methyl Protons (-CH₃) | δ ≈ 0.8-0.9 ppm (triplet) | This is a characteristic signal for a terminal methyl group in an alkyl chain. | |

| ¹³C NMR | Carbonyl Carbons (-C=O) | δ ≈ 170-172 ppm | The carbonyl carbons of the imide are highly deshielded. |

| Alkene Carbons (-CH=CH-) | δ ≈ 134-135 ppm | The sp² hybridized carbons of the double bond. | |

| Alkyl Chain Carbons | δ ≈ 22-32 ppm | Characteristic signals for sp³ hybridized carbons in the hexyl chain. | |

| FT-IR | Imide Carbonyl (C=O) Stretch | ν ≈ 1700-1770 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the two imide carbonyl groups. |

| Alkene (C=C) Stretch | ν ≈ 1600-1650 cm⁻¹ | Stretching of the carbon-carbon double bond within the ring. | |

| C-H Aliphatic Stretch | ν ≈ 2850-2960 cm⁻¹ | Stretching vibrations of the C-H bonds in the hexyl chain. |

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of N-Hexylmaleimide is dominated by the electrophilicity of its conjugated system. The electron-withdrawing nature of the two adjacent carbonyl groups renders the double bond highly susceptible to nucleophilic attack.

Michael Addition with Thiols

The most prominent reaction of maleimides is the Michael-type conjugate addition of thiols.[1][15][16] This reaction is central to its use in bioconjugation for modifying cysteine residues in proteins.[17]

-

Mechanism: The reaction proceeds via the nucleophilic attack of a thiolate anion (RS⁻) on one of the sp² carbons of the maleimide double bond. This forms a stable enolate intermediate, which is subsequently protonated to yield a stable, irreversible thioether bond.

-

pH Specificity: This reaction exhibits high specificity for sulfhydryl groups within a pH range of 6.5-7.5.[1][17][18]

-

Causality: Below this range (pH < 6.5), the thiol exists predominantly in its protonated form (RSH), which is a poor nucleophile, slowing the reaction. Above this range (pH > 7.5), primary amines (like the ε-amino group of lysine) become deprotonated and sufficiently nucleophilic to compete in the reaction.[1][18] Furthermore, at alkaline pH, the maleimide ring itself is susceptible to hydrolysis, which deactivates it.[18] This pH-dependent "sweet spot" is the key to achieving selective cysteine modification in complex biological mixtures.

-

Caption: Reaction of N-Hexylmaleimide with a thiol via Michael addition.

Note: The DOT script above is a template. Actual image rendering requires image files for structures or more complex node definitions.

Diels-Alder Cycloaddition

The electron-deficient double bond of the maleimide ring also functions as an excellent dienophile in [4+2] Diels-Alder cycloaddition reactions.[10][16] It can react with conjugated dienes to form stable six-membered ring adducts. This reactivity is valuable in polymer chemistry and for creating complex molecular architectures.

Hydrolytic Stability

While the maleimide ring is stable under typical storage conditions (refrigerated, dry), it is susceptible to hydrolysis, especially at pH values above 7.5.[18] The resulting maleamic acid derivative is no longer reactive towards thiols. The thioether adduct formed after reaction with a thiol can also undergo ring-opening hydrolysis, which may be a consideration in long-term in vivo applications.[9]

Applications in Research and Drug Development

The predictable and specific reactivity of N-Hexylmaleimide makes it a versatile tool for scientists. The hexyl group can enhance interactions with lipid bilayers or hydrophobic pockets in proteins.

-

Bioconjugation and Protein Labeling: Its primary use is to covalently attach probes—such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains—to proteins and peptides at specific cysteine residues.[16]

-

Enzyme Inhibition: As an alkylating agent, it acts as an irreversible inhibitor of enzymes that rely on a catalytic sulfhydryl group in their active site, such as cysteine peptidases and certain dehydrogenases.[1][19][20] This makes it a valuable tool for studying enzyme mechanisms and function.[2][6][21]

-

Drug Development: In the field of antibody-drug conjugates (ADCs), maleimide chemistry is frequently used to link potent cytotoxic drugs to monoclonal antibodies via cysteine residues on the antibody, creating targeted therapeutic agents.[16]

-

Materials Science: Bismaleimides, which contain two maleimide groups, are used as crosslinkers to create high-performance thermoset polymers with excellent thermal stability.[16]

Safety and Handling

N-substituted maleimides must be handled with caution, as they are potent alkylating agents. Based on data for the closely related N-Ethylmaleimide, the following precautions are critical.

-

Hazards: N-Ethylmaleimide is classified as toxic if swallowed, inhaled, or absorbed through the skin.[8][22] It causes severe skin and eye burns and may cause an allergic skin reaction (sensitization).[8][22][23]

-

Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[23] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[22] Refrigeration is recommended to ensure long-term stability and prevent hydrolysis or polymerization.[2][22]

Conclusion

This compound is a powerful chemical tool whose properties are defined by the interplay between its reactive maleimide core and its lipophilic hexyl substituent. Its capacity for highly specific and irreversible covalent modification of sulfhydryl groups under controlled pH conditions has made it indispensable in protein chemistry, enzyme analysis, and the development of sophisticated biotherapeutics. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to harness its full potential for precise molecular design and application.

References

-

N-Ethylmaleimide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis of N-substituted maleimides. (2025). American Chemical Society. Retrieved January 14, 2026, from [Link]

-

1-cyclohexyl-1H-pyrrole-2,5-dione. (n.d.). Chemical Synthesis Database. Retrieved January 14, 2026, from [Link]

-

Maleimide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride? (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

N-Ethylmaleimide | C6H7NO2 | CID 4362. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

(A) Preparation of N‐substituted maleimides from maleic anhydrides and... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet - n-Ethylmaleimide, 99+%. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

- Process for the preparation of N-substituted maleimides. (1990). Google Patents.

-

The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase. (1975). PubMed. Retrieved January 14, 2026, from [Link]

-

N-Ethylmaleimide - SAFETY DATA SHEET. (2009). Retrieved January 14, 2026, from [Link]

-

N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players. (n.d.). Apiary. Retrieved January 14, 2026, from [Link]

-

1-(6-aminohexyl)-1H-pyrrole-2,5-dione | C10H16N2O2 | CID 23054403. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Showing metabocard for N-ethylmaleimide (HMDB0255137). (2021). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

-

Influence of N-ethylmaleimide (NEM) on the cellular uptake of... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Retrieved January 14, 2026, from [Link]

-

NEM. (2024). ChemBK. Retrieved January 14, 2026, from [Link]

-

1H-Pyrrole-2,5-dione, 1-cyclohexyl- | C10H13NO2. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

New 2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-2,2'-bipyridine-based co-polymer, synthesis, photophysical properties and response to metal cations. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). (n.d.). Cheméo. Retrieved January 14, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Retrieved January 14, 2026, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis and spectroscopic studies of 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dion's N,N'-dialkyl derivatives. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. N-Ethylmaleimide | 128-53-0 [chemicalbook.com]

- 3. 1-HEXYL-PYRROLE-2,5-DIONE | 17450-29-2 [chemicalbook.com]

- 4. 1-HEXYL-PYRROLE-2,5-DIONE [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure and properties of NEM: | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Ethylmaleimide synthesis - chemicalbook [chemicalbook.com]

- 14. cibtech.org [cibtech.org]

- 15. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maleimide - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. N-Ethylmaleimide (NEM) Market 2025 by Types, Applications & Top Key Players · Apiary [nethylmaleimidenemmarket.docs.apiary.io]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Synthesis of N-Hexylmaleimide from Maleic Anhydride

This guide provides a comprehensive overview of the synthetic pathways for producing N-hexylmaleimide, a valuable compound in polymer chemistry and materials science. We will delve into the core chemical principles, offer detailed experimental protocols, and explore the mechanistic nuances that govern these transformations. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep, practical understanding of this synthesis.

Introduction: The Significance of N-Hexylmaleimide

N-substituted maleimides, in general, are a class of compounds with significant utility. Their reactivity, particularly the electron-deficient carbon-carbon double bond, makes them excellent Michael acceptors and dienophiles in Diels-Alder reactions.[1] This reactivity profile allows for their use as cross-linking agents in polymers, as building blocks in the synthesis of complex organic molecules, and as important components in the development of advanced materials such as high-performance polymers, adhesives, and coatings.[2] N-hexylmaleimide, with its aliphatic hexyl substituent, imparts specific solubility and flexibility characteristics to the resulting polymers and materials.

The synthesis of N-substituted maleimides typically originates from the readily available and inexpensive starting material, maleic anhydride.[1][2] The overall transformation involves the reaction of maleic anhydride with a primary amine, in this case, hexylamine, followed by a dehydration step to form the cyclic imide ring. While conceptually straightforward, the efficiency and purity of the final product are highly dependent on the chosen synthetic route and reaction conditions.

Part 1: The Predominant Two-Step Synthesis Pathway

The most common and well-established method for synthesizing N-hexylmaleimide is a two-step process.[1][3] This pathway offers high yields and purity by separating the initial aminolysis from the subsequent cyclodehydration.

Step 1: Formation of N-Hexylmaleamic Acid

The first step involves the nucleophilic attack of hexylamine on one of the carbonyl carbons of maleic anhydride. This reaction is typically fast and exothermic, leading to the ring-opening of the anhydride and the formation of the intermediate, N-hexylmaleamic acid.

Mechanism: The lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of maleic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the anhydride C-O bond and forming the amide and carboxylic acid functionalities of the maleamic acid.

Experimental Protocol: Synthesis of N-Hexylmaleamic Acid

-

Reagents and Materials:

-

Maleic anhydride (1.0 equivalent)

-

Hexylamine (1.0 equivalent)

-

Anhydrous diethyl ether or acetone as solvent[4]

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add hexylamine dropwise to the stirred solution at room temperature. The addition of the amine is often exothermic, so a cooling bath (ice-water) may be necessary to maintain the temperature.

-

A precipitate of N-hexylmaleamic acid will typically form upon addition of the amine.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

Dry the N-hexylmaleamic acid under vacuum. The product is often of sufficient purity to be used in the next step without further purification.

-

Causality Behind Experimental Choices:

-

Solvent: Anhydrous diethyl ether or acetone are good choices as they are relatively non-polar and readily dissolve maleic anhydride. The resulting maleamic acid is often insoluble in these solvents, facilitating its isolation by simple filtration.

-

Stoichiometry: An equimolar ratio of maleic anhydride and hexylamine is used to ensure complete conversion and avoid side reactions.

-

Temperature Control: The slow, controlled addition of the amine and the use of a cooling bath prevent a rapid temperature increase which could lead to undesired side reactions.

Step 2: Cyclodehydration of N-Hexylmaleamic Acid to N-Hexylmaleimide

The second and final step is the intramolecular cyclization of N-hexylmaleamic acid to form the stable five-membered imide ring, with the elimination of a molecule of water. This dehydration reaction typically requires a dehydrating agent and/or heat.[5]

Mechanism: The cyclization is generally acid-catalyzed. The carboxylic acid group is protonated, making the carbonyl carbon more electrophilic. The amide nitrogen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of water leads to the formation of the imide ring.

Experimental Protocol: Synthesis of N-Hexylmaleimide

-

Reagents and Materials:

-

Procedure:

-

In a round-bottom flask, suspend N-hexylmaleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (typically 10-20% by weight of the maleamic acid).

-

Heat the mixture with stirring. The reaction is often carried out at reflux on a water bath until the solution becomes clear, indicating the consumption of the starting material.

-

After cooling the reaction mixture to room temperature, pour it into ice-water with vigorous stirring to precipitate the N-hexylmaleimide and hydrolyze the excess acetic anhydride.[4]

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a non-polar solvent like petroleum ether to aid in drying.[4]

-

Recrystallize the crude product from a suitable solvent (e.g., cyclohexane or ethanol) to obtain pure N-hexylmaleimide.

-

Causality Behind Experimental Choices:

-

Dehydrating Agent and Solvent: Acetic anhydride serves as both the solvent and the dehydrating agent, driving the equilibrium towards the formation of the imide by consuming the water produced.

-

Catalyst: Anhydrous sodium acetate acts as a base to deprotonate the carboxylic acid, increasing its nucleophilicity, and also facilitates the dehydration process.

-

Workup: Pouring the reaction mixture into ice-water is a critical step to precipitate the product and safely quench the reactive acetic anhydride.

Data Presentation: Two-Step Synthesis of N-Hexylmaleimide

| Step | Reactants | Solvent | Key Conditions | Product | Typical Yield |

| 1 | Maleic anhydride, Hexylamine | Diethyl Ether | Room Temperature, 1-2h | N-Hexylmaleamic acid | >95% |

| 2 | N-Hexylmaleamic acid | Acetic Anhydride | Reflux with NaOAc | N-Hexylmaleimide | 75-85% |

Visualization of the Two-Step Pathway

Caption: The two-step synthesis of N-hexylmaleimide from maleic anhydride.

Part 2: One-Pot Synthesis Approaches

While the two-step method is reliable, one-pot syntheses offer advantages in terms of reduced reaction time, solvent usage, and operational complexity. These methods aim to combine the formation of the maleamic acid and its subsequent cyclization into a single process.

One common approach involves the thermal cyclization of the in situ generated maleamic acid in a high-boiling point solvent, often with an acid catalyst to facilitate the dehydration.[6]

Mechanism: In a one-pot synthesis, the initially formed N-hexylmaleamic acid is not isolated. Instead, the reaction temperature is elevated, and a catalyst is often employed to promote the cyclodehydration. Azeotropic removal of water using a Dean-Stark apparatus can also be used to drive the reaction to completion.

Experimental Protocol: One-Pot Synthesis of N-Hexylmaleimide

-

Reagents and Materials:

-

Maleic anhydride (1.0 equivalent)

-

Hexylamine (1.0 equivalent)

-

Toluene or xylene (as an azeotroping solvent)

-

An acid catalyst (e.g., p-toluenesulfonic acid or methanesulfonic acid)[7]

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve maleic anhydride in toluene.

-

Slowly add hexylamine to the solution at room temperature.

-

After the initial formation of the maleamic acid, add the acid catalyst.

-

Heat the mixture to reflux. Water will be formed and collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the cyclization.

-

Cool the reaction mixture and wash it with an aqueous sodium bicarbonate solution to remove the acid catalyst, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

Azeotroping Solvent: Toluene or xylene forms an azeotrope with water, allowing for its continuous removal from the reaction mixture, thereby shifting the equilibrium towards the product.

-

Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid, accelerates the rate of the cyclodehydration reaction.[7][8]

-

Workup: The aqueous workup is essential to remove the catalyst and any remaining water-soluble impurities.

Visualization of the One-Pot Workflow

Caption: A streamlined workflow for the one-pot synthesis of N-hexylmaleimide.

Part 3: Alternative and Greener Synthetic Strategies

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of N-substituted maleimides.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate the rate of the cyclodehydration step, often leading to higher yields in shorter reaction times.[9]

Solid-State Synthesis:

The reaction between maleic anhydride and amines can also be carried out in the solid state, minimizing the use of solvents. This approach is particularly interesting from a green chemistry perspective.

Water as a Solvent:

For certain substrates, water has been successfully employed as a solvent for the synthesis of maleimides, offering a green and inexpensive alternative to organic solvents.[5]

Conclusion

The synthesis of N-hexylmaleimide from maleic anhydride is a well-established and versatile process. The choice between a two-step and a one-pot synthesis will depend on the desired scale, purity requirements, and available equipment. The two-step method generally offers higher purity and is easier to control on a laboratory scale, while the one-pot approach is more efficient for larger-scale production. As the field of chemistry continues to evolve, the development of greener and more efficient synthetic methodologies will undoubtedly play a crucial role in the future production of N-hexylmaleimide and other valuable N-substituted maleimides.

References

-

ResearchGate. (2015). Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride? [Online discussion]. Available at: [Link]

- Google Patents. (n.d.). US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

- Google Patents. (n.d.). US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

- Google Patents. (n.d.). WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.

-

News. (2024). The reaction between maleic anhydride and amines is an important pathway. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis on N-Alkylated Maleimides. Available at: [Link]

-

Arkivoc. (n.d.). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Available at: [Link]

-

Iraqi Journal of Science. (2019). Synthesis and biological activity of some maleimide derivatives. Available at: [Link]

- Google Patents. (n.d.). KR101046434B1 - Catalyst for imidization reaction and method for producing polyimide using this catalyst.

-

American Chemical Society. (2022). Synthesis of N-substituted maleimides. ACS Fall 2022. Available at: [Link]

-

Wiley Online Library. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. Available at: [Link]

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. Available at: [Link]

-

IOSR Journal of Applied Chemistry. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Available at: [Link]

-

Indian Journal of Chemistry. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Available at: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 7. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 8. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 9. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Mechanism of Action Between 1-Hexylpyrrole-2,5-dione and Thiol Groups

This guide provides a comprehensive exploration of the chemical interaction between 1-hexylpyrrole-2,5-dione, a representative N-substituted maleimide, and thiol groups. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, kinetic considerations, and practical applications of this pivotal bioconjugation reaction.

Introduction: The Significance of the Maleimide-Thiol Reaction

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical sciences. Among the repertoire of chemical strategies, the reaction between maleimides and thiols stands out for its remarkable efficiency, high selectivity, and ability to proceed under mild, physiological conditions.[1][2] This reaction is extensively utilized for the site-specific modification of cysteine residues in proteins and peptides, enabling the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and hydrogels for tissue engineering.[1][][4][5]

This compound, as an N-substituted maleimide, serves as a model compound to dissect the intricacies of this conjugation chemistry. The hexyl group confers hydrophobicity, which can influence solubility and interaction with biological systems, while the pyrrole-2,5-dione (maleimide) core provides the reactive center for thiol conjugation. Understanding the fundamental mechanism of this reaction is paramount for its successful application and for troubleshooting potential challenges.

The Core Mechanism: A Michael Addition Reaction

The conjugation of a thiol group to a maleimide, such as this compound, proceeds through a Michael addition mechanism.[2][6] In this nucleophilic addition reaction, a thiolate anion, the deprotonated form of a thiol, acts as the nucleophile and attacks one of the electron-deficient carbon atoms of the maleimide's carbon-carbon double bond. This attack results in the formation of a stable, covalent thioether bond, yielding a thiosuccinimide product.[2][7]

The reactivity of the maleimide is driven by the electron-withdrawing nature of the two adjacent carbonyl groups, which polarize the double bond and make it susceptible to nucleophilic attack.[1] The reaction is highly efficient and can proceed rapidly without the need for a catalyst, particularly in polar solvents like water, DMSO, or DMF.[1][7]

Below is a diagram illustrating the reaction mechanism.

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Key Parameters Influencing the Reaction

The success and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. A thorough understanding of these factors is essential for optimizing reaction protocols and achieving desired outcomes.

The Critical Role of pH

The pH of the reaction medium is arguably the most influential factor governing the rate and selectivity of the maleimide-thiol reaction. The optimal pH range for this conjugation is typically between 6.5 and 7.5.[2][7] Within this window, a sufficient concentration of the nucleophilic thiolate anion is present to drive the reaction forward, while minimizing competing side reactions.

-

Below pH 6.5: The concentration of the reactive thiolate anion decreases as the thiol group (pKa typically 8-9) remains largely protonated. This leads to a significant reduction in the reaction rate.[8]

-

Above pH 7.5: While the reaction with thiols is still rapid, the maleimide group becomes increasingly susceptible to two primary side reactions:

-

Reaction with Amines: Primary amines, such as the side chain of lysine residues, become more nucleophilic at higher pH and can compete with thiols in reacting with the maleimide.[7] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity diminishes as the pH increases.[7]

-

Hydrolysis: The maleimide ring itself can undergo hydrolysis, leading to the opening of the ring to form a maleamic acid derivative. This derivative is unreactive towards thiols, thus reducing the yield of the desired conjugate.[7][9]

-

Therefore, maintaining the pH within the recommended range is a self-validating system for ensuring chemoselectivity towards thiol groups.

Reaction Kinetics and Influencing Factors

The thiol-maleimide reaction is known for its rapid kinetics. However, the rate can be modulated by several factors, which can be advantageous in applications like hydrogel formation where a controlled gelation time is desired.[8][10]

| Parameter | Effect on Reaction Rate | Rationale |

| pH | Increases with pH (within the optimal range) | Higher pH increases the concentration of the reactive thiolate anion.[11] |

| Thiol pKa | Slower for thiols with higher pKa | A higher pKa indicates that the thiol is less readily deprotonated, reducing the concentration of the thiolate nucleophile at a given pH.[12] |

| Solvent | Faster in polar, aprotic solvents (e.g., DMSO, DMF) | Polar solvents can facilitate the formation of the thiolate ion, which is the active species in the reaction.[7] |

| Temperature | Increases with temperature | As with most chemical reactions, higher temperatures increase the kinetic energy of the reactants, leading to more frequent and energetic collisions. |

| N-substituent on Maleimide | Can be influenced by electronic effects | Electron-withdrawing substituents on the nitrogen atom can increase the electrophilicity of the double bond, potentially accelerating the reaction.[12] |

Stability of the Thioether Linkage and Potential Side Reactions

While the thiosuccinimide bond formed is generally stable, it is not entirely irreversible under all conditions. Understanding the potential side reactions is crucial for applications where long-term stability is paramount, such as in the development of therapeutic antibody-drug conjugates.

Retro-Michael Addition and Thiol Exchange

The Michael addition of a thiol to a maleimide is a reversible reaction. The resulting thiosuccinimide can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols like glutathione, which is abundant in the intracellular environment.[4][12] This can lead to a thiol exchange, where the conjugated molecule is released from its target and another thiol takes its place. This is a significant consideration in drug delivery, as it can lead to off-target effects.[4]

Thiazine Rearrangement with N-terminal Cysteines

When a maleimide reacts with a peptide or protein that has a cysteine residue at its N-terminus, a subsequent intramolecular reaction can occur. The free N-terminal amino group can attack one of the succinimide carbonyls, leading to a rearrangement that forms a six-membered thiazine ring.[6][13] This rearrangement is pH-dependent, with the rate increasing at higher pH values.[6][13] While the mass of the conjugate remains the same, this structural change can alter its biological activity and stability. Performing the conjugation at a slightly acidic pH (around 6.0-6.5) can help to minimize this side reaction by keeping the N-terminal amine protonated.[6]

Experimental Protocols

To ensure the successful and reproducible conjugation of this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide), the following step-by-step methodology provides a validated framework.

General Protocol for Maleimide-Thiol Conjugation

-

Preparation of Buffers:

-

Prepare a reaction buffer, such as phosphate-buffered saline (PBS) or HEPES, and adjust the pH to 7.0-7.4.[9]

-

Degas the buffer to remove dissolved oxygen, which can oxidize thiols.

-

If the thiol-containing molecule is prone to disulfide bond formation, include a small amount of a chelating agent like EDTA (1-2 mM) in the buffer.

-

-

Dissolution of Reactants:

-

Dissolve the thiol-containing molecule in the reaction buffer to a known concentration.

-

Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF at a higher concentration to create a stock solution. This is necessary due to the often limited aqueous solubility of N-substituted maleimides.

-

-

Conjugation Reaction:

-

Add a slight molar excess (e.g., 1.5 to 5-fold) of the this compound solution to the solution of the thiol-containing molecule.[9]

-

Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted maleimide, add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in excess.

-

-

Purification of the Conjugate:

-

Remove the unreacted maleimide, quenching agent, and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration, depending on the size of the conjugate.

-

-

Analysis and Characterization:

-

Confirm the successful conjugation and determine the conjugation efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or high-performance liquid chromatography (HPLC).

-

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for maleimide-thiol conjugation.

Applications in Research and Drug Development

The high selectivity and efficiency of the maleimide-thiol reaction have made it a vital tool in various scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): This is one of the most prominent applications. Cytotoxic drugs are equipped with a maleimide linker and conjugated to cysteine residues on a monoclonal antibody. This allows for the targeted delivery of the drug to cancer cells, increasing therapeutic efficacy while minimizing systemic toxicity.[1][4][14]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties. Maleimide chemistry is often used to attach PEG moieties to cysteine residues.[4]

-

Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules functionalized with a maleimide group can be specifically attached to proteins for use in immunoassays, fluorescence microscopy, and proteomic studies.[1][]

-

Hydrogel Formation: Polymers functionalized with maleimide groups can be cross-linked with thiol-containing peptides or polymers to form hydrogels for use in tissue engineering and controlled drug release applications.[5][8]

Conclusion

The reaction between this compound and thiol groups, a classic example of Michael addition chemistry, is a powerful and versatile tool for bioconjugation. Its success hinges on a nuanced understanding of the reaction mechanism, kinetics, and the critical influence of pH. By carefully controlling the reaction conditions, researchers can leverage the high selectivity and efficiency of this reaction to construct sophisticated and functional biomolecular conjugates for a wide array of applications in research, diagnostics, and therapeutics. Awareness of potential side reactions, such as hydrolysis, retro-Michael addition, and thiazine rearrangement, is essential for ensuring the stability and homogeneity of the final product. This guide provides the foundational knowledge and practical insights necessary for the effective implementation of this indispensable chemical strategy.

References

-

Riccio, D. A., Jr., & Gobin, A. S. (2014). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Journal of Biomedical Materials Research Part A, 102(10), 3496–3505. Available from: [Link]

-

Li, G., et al. (2015). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Biomacromolecules, 16(5), 1488–1496. Available from: [Link]

-

Wikipedia. N-Ethylmaleimide. In: Wikipedia. ; 2023. Available from: [Link]

-

Poole, T. H., et al. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. The Journal of Organic Chemistry, 83(19), 11674–11685. Available from: [Link]

-

Phelps, E. A., et al. (2012). Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels. Biomacromolecules, 13(10), 3148–3156. Available from: [Link]

-

St-Pierre, Y., et al. (2016). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 22(5), 339–345. Available from: [Link]

-

Krasniqi, B., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 57(4), 987–991. Available from: [Link]

-

Bednar, R. A., & Colman, R. F. (1985). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 24(17), 4539–4547. Available from: [Link]

-

Lowe, S., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415–3430. Available from: [Link]

-

Bauhuber, S., et al. (2018). Insights into maleimide-thiol conjugation chemistry. International Journal of Pharmaceutics, 540(1-2), 110–118. Available from: [Link]

-

Modern Bioscience. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Modern Bioscience. Available from: [Link]

-

National Institutes of Health. (2014). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. NIH. Available from: [Link]

-

Wozniak-Knopp, G., et al. (2018). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics, 15(11), 5017–5027. Available from: [Link]

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. DSpace [scholarworks.umass.edu]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Controlling the kinetics of thiol-maleimide Michael-type addition gelation kinetics for the generation of homogenous poly(ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic characterization (NMR, IR, Mass Spec) of 1-Hexylpyrrole-2,5-dione.

Introduction

1-Hexylpyrrole-2,5-dione, also known as N-hexylmaleimide, belongs to the N-substituted maleimide class of compounds. These molecules are of significant interest in the fields of bioconjugation, polymer chemistry, and drug development due to the reactive nature of the maleimide double bond towards thiols. This reactivity allows for the specific labeling and crosslinking of proteins and other biomolecules.[1] A thorough understanding of the structural and electronic properties of this compound is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, predict the expected spectral data for this compound, and provide detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a five-membered pyrrole-2,5-dione (maleimide) ring N-substituted with a hexyl chain. This structure gives rise to distinct spectroscopic signatures that can be used for its unequivocal identification and characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy relies on the absorption of radiofrequency waves by hydrogen nuclei (protons) in a strong magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a unique "chemical shift" (δ) value, measured in parts per million (ppm). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum of this compound:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~6.7-6.9 | Singlet | 2H | Olefinic protons (-CH=CH-) |

| b | ~3.5-3.7 | Triplet | 2H | Methylene group adjacent to nitrogen (-N-CH₂-) |

| c | ~1.5-1.7 | Quintet | 2H | Methylene group (-N-CH₂-CH₂-) |

| d | ~1.2-1.4 | Multiplet | 6H | Methylene groups (-(CH₂)₃-CH₃) |

| e | ~0.8-1.0 | Triplet | 3H | Terminal methyl group (-CH₃) |

Causality Behind Predictions:

-

Olefinic Protons (a): The two protons on the maleimide double bond are chemically equivalent due to the symmetry of the ring. They are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their downfield chemical shift (around 6.8 ppm) is characteristic of protons on an electron-deficient double bond, a feature of maleimides.[2][3]

-

Methylene Adjacent to Nitrogen (b): This CH₂ group is directly attached to the electron-withdrawing nitrogen atom of the imide ring, causing a significant downfield shift to approximately 3.6 ppm. The signal will be a triplet due to coupling with the adjacent CH₂ group (c).

-

Alkyl Chain Protons (c, d, e): The remaining protons of the hexyl chain will appear in the typical aliphatic region of the spectrum (0.8-1.7 ppm). The signals will be multiplets due to coupling with neighboring protons. The terminal methyl group (e) is expected to be a triplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Similar to ¹H NMR, the chemical shift of each carbon is dependent on its electronic environment.

Predicted ¹³C NMR Spectrum of this compound:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~170-172 | Carbonyl carbons (-C=O) |

| 2 | ~134-136 | Olefinic carbons (-CH=CH-) |

| 3 | ~38-40 | Methylene carbon adjacent to nitrogen (-N-CH₂) |

| 4 | ~30-32 | Methylene carbon (-N-CH₂-CH₂) |

| 5 | ~25-27 | Methylene carbon (-CH₂-CH₂-CH₂-) |

| 6 | ~22-24 | Methylene carbon (-CH₂-CH₃) |

| 7 | ~13-15 | Terminal methyl carbon (-CH₃) |

Causality Behind Predictions:

-

Carbonyl Carbons (1): The two carbonyl carbons of the imide ring are highly deshielded and will appear far downfield, typically around 170 ppm.[4][5]

-

Olefinic Carbons (2): The carbons of the double bond will resonate at approximately 134 ppm.[4][5]

-

Alkyl Chain Carbons (3-7): The chemical shifts of the hexyl chain carbons will be in the aliphatic region, with the carbon directly attached to the nitrogen (3) being the most downfield due to the inductive effect of the nitrogen atom.[6][7][8]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis: Covalent bonds in a molecule are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies that correspond to its natural vibrational modes. This results in an IR spectrum that shows absorption bands characteristic of the functional groups present.[9][10]

Predicted IR Spectrum of this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3050 | Medium | =C-H stretch (alkene) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1770-1700 | Strong | C=O stretch (imide, asymmetric and symmetric) |

| ~1640-1620 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1150-1100 | Medium | C-N stretch |

Causality Behind Predictions:

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the sp² hybridized protons of the double bond (above 3000 cm⁻¹) and the sp³ hybridized protons of the hexyl chain (below 3000 cm⁻¹).[11][12]

-

Carbonyl Stretches: A very strong and characteristic feature of imides is the presence of two carbonyl stretching bands due to symmetric and asymmetric stretching modes, typically observed around 1770 and 1700 cm⁻¹.[13][14]

-

C=C Stretch: The carbon-carbon double bond of the maleimide ring will give rise to a medium intensity absorption band around 1630 cm⁻¹.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the imide ring is expected in the 1150-1100 cm⁻¹ region.[15]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.[16]

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and record the spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to give the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with the corresponding functional groups using correlation tables.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on the fragmentation pattern.

Theoretical Basis: In a mass spectrometer, a molecule is first ionized, typically by removing an electron to form a molecular ion (M⁺•). This molecular ion can then fragment into smaller, charged species. The mass spectrometer separates these ions based on their m/z ratio and detects them, generating a mass spectrum which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₀H₁₅NO₂) is 181.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 181.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for N-substituted compounds. This would result in the loss of a pentyl radical (•C₅H₁₁) to give a fragment at m/z = 110.

-

McLafferty-type Rearrangement: While less common for this specific structure, a gamma-hydrogen rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z = 139.

-

Cleavage of the Hexyl Chain: Fragmentation along the hexyl chain will produce a series of peaks separated by 14 mass units (CH₂).[17][18][19] Common fragments would include [M-15]⁺ (loss of •CH₃), [M-29]⁺ (loss of •C₂H₅), [M-43]⁺ (loss of •C₃H₇), and [M-57]⁺ (loss of •C₄H₉).

-

Maleimide Ring Fragmentation: The maleimide ring itself can fragment, although these fragments may be of lower intensity.

-

Predicted Key Fragments:

| m/z | Possible Fragment |

| 181 | [C₁₀H₁₅NO₂]⁺• (Molecular Ion) |

| 110 | [C₅H₄NO₂]⁺ |

| 96 | [C₄H₂NO₂]⁺ |

| 82 | [C₄H₄NO]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, GC can be used to separate it from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam is used to ionize the sample. This is a "hard" ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI): A "soft" ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.[20]

-

-

Mass Analysis:

-

The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features of the molecule.

-

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

Caption: Integrated workflow for structural elucidation.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating system for the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (imide carbonyls, alkene, alkane), and mass spectrometry determines the molecular weight and provides corroborating structural information through fragmentation analysis. By integrating the data from these three powerful techniques, researchers can confidently confirm the structure and purity of this compound, enabling its effective use in various scientific applications.

References

-

Jemal, M., Black, S., & Cohen, A. I. (1987). Mass spectral evidence for the electrophilicity of N-ethylmaleimide and thiobenzoyl groups. Rapid Communications in Mass Spectrometry, 1(7-8), 129-131. [Link]

-

ResearchGate. 1H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. [Link]

-

Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Basic and Applied Chemical Sciences, 5(3), 61-66. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. N-Ethylmaleimide. [Link]

-

MDPI. (2024). Obtaining and Studying the Properties of Composite Materials from ortho-, meta-, para-Carboxyphenylmaleimide and ABS. [Link]

-

Lee, T. D., & Yost, R. A. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of the American Society for Mass Spectrometry, 19(9), 1306-1314. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Save My Exams. Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 4. Maleimide(541-59-3) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. savemyexams.com [savemyexams.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. X-ray photoelectron spectroscopy and infrared spectroscopy study of maleimide-activated supports for immobilization of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. savemyexams.com [savemyexams.com]

- 20. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hexylmaleimide: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Abstract

N-hexylmaleimide is a key reagent in bioconjugation and materials science, valued for its ability to form stable covalent bonds with thiols. However, its efficacy is fundamentally governed by its behavior in solution. This technical guide provides an in-depth analysis of the solubility and chemical stability of N-hexylmaleimide in common laboratory solvents. We explore the physicochemical principles dictating its solubility profile, from aqueous buffers to polar aprotic solvents, and present a comprehensive overview of its primary degradation pathway—hydrolysis. This guide furnishes researchers, scientists, and drug development professionals with field-proven protocols for solubility determination and stability assessment, ensuring the reliable and reproducible application of this versatile molecule.

Introduction to N-Hexylmaleimide

N-hexylmaleimide belongs to the class of N-substituted maleimides, characterized by a reactive carbon-carbon double bond within a five-membered imide ring. The N-substituent, a hexyl chain in this case, imparts significant hydrophobicity to the molecule. This reagent is extensively used for the covalent modification of cysteine residues in proteins and peptides via a Michael addition reaction, forming a stable thioether bond. Its applications are critical in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.

The success of any conjugation strategy hinges on the precise control of reaction conditions. This begins with a thorough understanding of the reagent's solubility, which dictates how it can be introduced into a reaction medium, and its stability, which defines its active lifespan in that medium. Mishandling N-hexylmaleimide by using improper solvents or pH conditions can lead to precipitation, reagent degradation, and ultimately, failed conjugations and unreliable data. This guide serves to illuminate these crucial parameters.

Solubility Profile of N-Hexylmaleimide

The solubility of N-hexylmaleimide is a direct consequence of its molecular structure: a polar maleimide head group and a nonpolar six-carbon alkyl tail. This amphipathic nature results in a varied solubility profile across different solvent classes.

Theoretical Considerations & Qualitative Assessment

The principle of "like dissolves like" is the primary predictor of solubility. The long hexyl chain significantly increases the nonpolar character of N-hexylmaleimide compared to shorter-chain analogs like N-ethylmaleimide (NEM). Consequently, its aqueous solubility is expected to be substantially lower, while its solubility in organic solvents should be enhanced.

For practical applications, N-hexylmaleimide is best dissolved in a minimal amount of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to prepare a concentrated stock solution. This stock can then be added dropwise to an aqueous reaction buffer, though care must be taken to avoid precipitation.

Solubility Data

While exact quantitative data for N-hexylmaleimide is not widely published, a highly informative profile can be constructed by referencing data from its close structural analog, N-ethylmaleimide (NEM), and applying chemical principles. The following table summarizes the expected solubility of N-hexylmaleimide and provides quantitative data for NEM for comparison.

| Solvent | Polarity Index | Type | Expected N-hexylmaleimide Solubility | Quantitative N-ethylmaleimide (NEM) Data |

| Water | 10.2 | Protic | Very Low / Sparingly Soluble | ~1 mg/mL[1]; 50 mg/mL (ultrasonication needed)[2][3] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | ~10.2 | Protic | Very Low | Similar to water, but stability is a concern (see Sec 3.0) |

| Methanol | 5.1 | Protic | Soluble | Soluble[4] |

| Ethanol | 4.3 | Protic | Soluble | 12.5 - 50 mg/mL[2][5] |

| Acetonitrile (MeCN) | 5.8 | Aprotic | Soluble | Miscible[6] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | Very High / Freely Soluble | 100 mg/mL[2][3] |

| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic | Very High / Freely Soluble | Miscible[6] |

| Dichloromethane (DCM) | 3.1 | Aprotic | Very High / Freely Soluble | Miscible[6] |

| Chloroform | 4.1 | Aprotic | Very High / Freely Soluble | Soluble[4] |

| Acetone | 5.1 | Aprotic | Soluble | Soluble[1] |

| Toluene | 2.4 | Nonpolar | Soluble | Soluble[4] |

| Hexane | 0.1 | Nonpolar | Sparingly Soluble | Insoluble |

Disclaimer: N-hexylmaleimide solubility descriptions are expert estimations based on chemical structure. NEM data is provided for reference and sourced from cited literature.

Recommended Protocol for Preparing Stock Solutions

The key to preventing premature degradation is the exclusion of water. The maleimide ring is susceptible to hydrolysis, a reaction that is accelerated by trace amounts of water, especially in polar aprotic solvents like DMSO which are hygroscopic.

Protocol:

-

Select Solvent: Use only fresh, anhydrous grade DMSO or DMF.

-

Dispense Reagent: Weigh the required amount of N-hexylmaleimide into a clean, dry glass vial.

-

Add Solvent: Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 100 mM).

-

Dissolve: Vortex or sonicate briefly until the solid is fully dissolved.

-

Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture. Storage in a desiccated environment is highly recommended. Using fresh, anhydrous DMSO is critical as moisture contamination can reduce solubility and stability[7].

Chemical Stability of N-Hexylmaleimide

The utility of N-hexylmaleimide is defined by the reactive double bond of the maleimide ring. The primary chemical process that compromises this functionality is hydrolysis.

Primary Degradation Pathway: Aqueous Hydrolysis

In the presence of water, the maleimide ring can undergo nucleophilic attack, leading to ring-opening and the formation of the corresponding N-hexylmaleamic acid. This product is unreactive towards thiols and represents a loss of functionality.

Mechanism: The hydrolysis is a bimolecular reaction initiated by the attack of a hydroxide ion or water molecule on one of the carbonyl carbons of the imide ring[8]. This forms a tetrahedral intermediate which subsequently collapses, breaking the C-N bond and opening the ring.

Kinetics and pH Dependence: The rate of hydrolysis is highly dependent on pH.

-

Alkaline Conditions (pH > 7.5): The reaction rate increases significantly with pH due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻)[8][9]. The reaction between pH 7 and 9 is proportional to the hydroxide ion concentration[8].

-

Neutral Conditions (pH 6.5 - 7.5): Hydrolysis occurs at a moderate but often non-negligible rate, impacting reactions that run for several hours or overnight.

-

Acidic Conditions (pH < 6.5): The maleimide group is relatively stable, with the rate of hydrolysis being largely independent of pH below 4[8].

This pH-dependent instability is a critical consideration for bioconjugation reactions, which are typically performed near neutral pH to maintain protein integrity.

Figure 1. The primary degradation pathway for N-hexylmaleimide in aqueous solution.

Stability in Organic Solvents

When stored under strictly anhydrous conditions, N-hexylmaleimide is stable in solvents like DMSO and DMF[5]. The primary risk in these solvents comes from absorbed atmospheric moisture. Even small amounts of water can initiate the hydrolysis pathway over time, especially during repeated freeze-thaw cycles of stock solutions which can introduce condensation. Therefore, the use of anhydrous solvents and proper storage techniques (single-use aliquots, desiccation) is paramount to preserving the reagent's integrity[7][10].

Experimental Protocols for Assessment

To ensure experimental success, it is often necessary to empirically validate the solubility and stability of a reagent batch under specific experimental conditions.

Protocol for Determining Quantitative Solubility

This protocol uses the "shake-flask" method, considered the gold standard, followed by quantification using High-Performance Liquid Chromatography (HPLC)[11].

Objective: To determine the saturation concentration of N-hexylmaleimide in a chosen solvent.

Methodology:

-

Preparation: Add an excess amount of solid N-hexylmaleimide to a known volume of the test solvent (e.g., 10 mg into 1 mL of PBS pH 7.4) in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g for 15 minutes) to pellet all undissolved solid. This step is critical to avoid artificially high results[11].

-

Sampling: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution: Perform a precise serial dilution of the supernatant with a suitable mobile phase or solvent to bring the concentration into the linear range of the HPLC detector.

-

Quantification: Analyze the diluted sample by a calibrated HPLC-UV method. Calculate the concentration of the original supernatant by applying the dilution factor. This concentration is the solubility value. A pre-established calibration curve is necessary for accurate quantification[12].

Figure 2. Workflow for quantitative solubility determination via the shake-flask method.

Protocol for Assessing Aqueous Stability (Hydrolysis Kinetics)

This protocol uses UV-Vis spectrophotometry to monitor the rate of hydrolysis by observing the decrease in absorbance of the maleimide's conjugated system.

Objective: To determine the pseudo-first-order rate constant (k_obs) and half-life (t½) of N-hexylmaleimide hydrolysis at a specific pH.

Principle: N-alkylmaleimides exhibit a characteristic UV absorbance around 300-302 nm due to the conjugated C=C-C=O system. Upon hydrolysis, this conjugation is lost, leading to a decrease in absorbance at this wavelength[13][14].

Methodology:

-

Instrument Setup: Set a UV-Vis spectrophotometer to read absorbance at 302 nm. Pre-warm the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

-

Reagent Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 8.0). Prepare a concentrated stock of N-hexylmaleimide in anhydrous acetonitrile or ethanol. Acetonitrile is preferred as it has a lower UV cutoff.

-

Initiate Reaction: Add the buffer to a quartz cuvette and place it in the spectrophotometer to blank the instrument. Rapidly inject a small volume of the N-hexylmaleimide stock solution into the cuvette and mix quickly to achieve a starting absorbance of ~1.0 AU.

-

Data Acquisition: Immediately begin recording the absorbance at 302 nm at regular intervals (e.g., every 60 seconds) for a period sufficient to observe significant decay (e.g., 2-3 expected half-lives).

-

Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope. The half-life can be calculated using the formula: t½ = 0.693 / k_obs.

Figure 3. Workflow for kinetic analysis of N-hexylmaleimide hydrolysis by UV-Vis spectrophotometry.

Implications for Bioconjugation and Drug Development

A comprehensive grasp of N-hexylmaleimide's solution behavior is not merely academic; it has profound practical consequences:

-